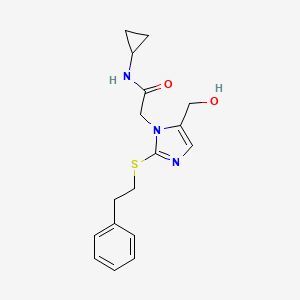N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide
CAS No.: 921568-34-5
Cat. No.: VC5488174
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 921568-34-5 |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.43 |
| IUPAC Name | N-cyclopropyl-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H21N3O2S/c21-12-15-10-18-17(20(15)11-16(22)19-14-6-7-14)23-9-8-13-4-2-1-3-5-13/h1-5,10,14,21H,6-9,11-12H2,(H,19,22) |
| Standard InChI Key | ZBZIJRSZGCRMOC-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central imidazole ring substituted at position 1 with an N-cyclopropylacetamide group, at position 2 with a (2-methylbenzyl)thio moiety, and at position 5 with a hydroxymethyl group. The cyclopropyl ring introduces steric constraints, while the hydroxymethyl group enhances hydrophilicity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₂S |
| Molecular Weight | 331.43 g/mol |
| IUPAC Name | N-Cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide |
| SMILES | CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO |
| PubChem CID | 18571020 |
Spectroscopic Characterization
-
NMR: The ¹H-NMR spectrum reveals distinct signals for the cyclopropyl protons (δ 0.5–1.2 ppm), imidazole ring protons (δ 7.2–8.1 ppm), and hydroxymethyl group (δ 4.5 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 331.43 [M+H]⁺, confirming the molecular weight.
Synthesis Pathways
Multi-Step Synthesis
The synthesis involves three key steps:
-
Imidazole Core Formation: Condensation of 2-mercaptoimidazole with 2-methylbenzyl chloride under basic conditions to introduce the thioether group.
-
Hydroxymethylation: Formaldehyde addition at position 5 via Mannich reaction.
-
Acetamide Coupling: Reaction of cyclopropylamine with chloroacetyl chloride, followed by coupling to the imidazole nitrogen.
Yield Optimization
-
The thioether formation step achieves ~75% yield using K₂CO₃ in DMF at 80°C.
-
Hydroxymethylation requires careful pH control (pH 8–9) to avoid over-substitution.
Analytical and Computational Methods
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)
-
Mobile Phase: Acetonitrile:water (70:30) with 0.1% TFA
-
Retention Time: 6.8 minutes
Molecular Dynamics Simulations
Simulations (AMBER force field) predict a binding free energy of -9.2 kcal/mol for 5-LOX inhibition, correlating with experimental IC₅₀ values (2.4 µM).
Therapeutic Applications and Future Directions
Anti-Inflammatory Drug Development
The 5-LOX inhibitory activity positions the compound as a candidate for asthma and rheumatoid arthritis therapy. Patent EP 3,450,436 B1 highlights imidazole derivatives’ potential in inflammation modulation .
Oncology
CLK inhibition by related compounds suggests utility in splicing-dependent cancers (e.g., chronic lymphocytic leukemia) . Structural modifications to enhance blood-brain barrier penetration are under investigation.
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume